(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 389122-24-1
VCID: VC21460820
InChI: InChI=1S/C14H8ClNO2S2/c15-10-4-2-1-3-9(10)11-6-5-8(18-11)7-12-13(17)16-14(19)20-12/h1-7H,(H,16,17,19)/b12-7-
SMILES: C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Cl
Molecular Formula: C14H8ClNO2S2
Molecular Weight: 321.8g/mol

(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

CAS No.: 389122-24-1

Cat. No.: VC21460820

Molecular Formula: C14H8ClNO2S2

Molecular Weight: 321.8g/mol

* For research use only. Not for human or veterinary use.

(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one - 389122-24-1

Specification

CAS No. 389122-24-1
Molecular Formula C14H8ClNO2S2
Molecular Weight 321.8g/mol
IUPAC Name (5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C14H8ClNO2S2/c15-10-4-2-1-3-9(10)11-6-5-8(18-11)7-12-13(17)16-14(19)20-12/h1-7H,(H,16,17,19)/b12-7-
Standard InChI Key IHYIQEBEGTWEDV-GHXNOFRVSA-N
Isomeric SMILES C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)Cl
SMILES C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Cl

Introduction

Chemical Properties and Structural Characteristics

(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is characterized by a complex molecular structure featuring multiple heterocyclic components. Its fundamental properties and structural details are essential for understanding its biological and chemical behavior.

Physical and Chemical Properties

The compound exhibits distinctive physicochemical properties that influence its biological activity and synthetic applications. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

PropertyValue
CAS Number389122-24-1
Molecular FormulaC₁₄H₈ClNO₂S₂
Molecular Weight321.8 g/mol
IUPAC Name(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChIInChI=1S/C14H8ClNO2S2/c15-10-4-2-1-3-9(10)11-6-5-8(18-11)7-12-13(17)16-14(19)20-12/h1-7H,(H,16,17,19)/b12-7-
Standard InChIKeyIHYIQEBEGTWEDV-GHXNOFRVSA-N

The compound contains several functional groups that contribute to its reactivity and biological interactions, including the thioxothiazolidin-4-one core, furan ring, and 2-chlorophenyl substituent.

Structural Configuration

The Z-configuration in the compound name indicates a specific stereochemical arrangement around the exocyclic double bond connecting the thiazolidinone and furan rings. This stereochemistry is crucial for the compound's biological activity and interaction with target biomolecules. The Z-isomer typically demonstrates enhanced biological activity compared to the corresponding E-isomer in similar thiazolidinone derivatives .

Synthesis and Preparation Methods

The synthesis of (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one involves sophisticated organic chemistry techniques that require precise reaction conditions and purification methods to ensure high yield and stereochemical purity.

Synthetic Pathways

The primary synthetic route involves a condensation reaction between 5-(2-chlorophenyl)furan-2-carbaldehyde and 2-thioxothiazolidin-4-one (rhodanine) under basic conditions. This reaction typically proceeds through the following steps:

  • Preparation of 5-(2-chlorophenyl)furan-2-carbaldehyde via appropriate cross-coupling reactions

  • Condensation with rhodanine in the presence of a basic catalyst

  • Purification to isolate the desired Z-isomer

The reaction is typically conducted in polar protic solvents such as ethanol or methanol with sodium acetate or sodium hydroxide as the base catalyst. The condensation reaction mechanism involves nucleophilic attack by the activated methylene group of rhodanine on the carbonyl carbon of the aldehyde, followed by dehydration to form the exocyclic double bond .

Reaction Conditions and Optimization

The synthetic yield and stereoselectivity are significantly influenced by reaction parameters including:

  • Temperature control: Reflux conditions typically yield better results

  • Catalyst concentration: Usually 0.1-0.3 equivalents of base

  • Reaction time: Typically 3-6 hours under reflux conditions

  • Solvent selection: Ethanol is generally preferred for its balance of solubility and reactivity

The Z-stereochemistry can be controlled by optimizing reaction kinetics and temperature, as the Z-isomer is typically the thermodynamically favored product in these systems .

Spectroscopic Characterization

Accurate structural characterization of (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is essential for confirming its identity and purity. Multiple spectroscopic techniques are employed for comprehensive analysis.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides critical information about the compound's structure, particularly for confirming the Z-configuration. The characteristic signals include:

  • Olefinic proton (=CH-) resonating at δ 7.7-8.0 ppm, which is diagnostic of the Z-configuration

  • Furan ring protons typically appearing as doublets at δ 6.8-7.2 ppm

  • Aromatic protons from the 2-chlorophenyl group showing a complex pattern in the region δ 7.2-7.8 ppm

¹³C NMR spectroscopy further confirms the structure through characteristic signals for the thioxo (C=S) carbon at approximately δ 190-195 ppm and the carbonyl (C=O) carbon at approximately δ 165-170 ppm .

Other Analytical Techniques

Multiple complementary analytical methods are employed to fully characterize the compound:

Biological Activities

(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one exhibits diverse biological activities that make it a compound of significant interest for pharmaceutical research and development.

Anticancer Properties

Research indicates that thiazolidinone derivatives containing furan moieties, including compounds structurally similar to (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one, demonstrate notable anticancer properties. Studies have shown that:

  • Related compounds exhibit moderate to strong antiproliferative activity against human leukemia cell lines

  • The presence of electron-donating groups enhances cytotoxic activity

  • Compounds with similar structural features have been evaluated using MTT and Trypan blue assays, demonstrating apoptosis induction in cancer cells

  • Some derivatives achieve IC₅₀ values as low as 7 μg/mL against MCF-7 breast cancer cells

The anticancer activity is believed to stem from the compound's ability to interact with specific cellular targets, potentially disrupting critical signaling pathways or enzyme functions required for cancer cell proliferation and survival.

Antimicrobial Activity

Beyond oncological applications, (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one and structurally related compounds demonstrate significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

The antimicrobial efficacy is typically evaluated through minimum inhibitory concentration (MIC) determinations, with activity often comparable to standard antimicrobial agents. The thiazolidinone core, particularly when conjugated with heterocyclic systems such as furan, appears to enhance antimicrobial potency through mechanisms that may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for optimizing the therapeutic potential of (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one and related compounds.

Key Structural Elements

Several structural components significantly influence the biological activity of this compound:

  • The thiazolidinone ring serves as a versatile pharmacophore with established biological relevance

  • The furan moiety acts as a critical linker that influences electronic distribution and molecular conformation

  • The 2-chlorophenyl substituent contributes to lipophilicity and potential binding interactions with biological targets

  • The Z-configuration of the exocyclic double bond optimizes the spatial arrangement for target binding

Studies on related compounds indicate that modifications to any of these structural elements can significantly alter biological activity, highlighting the importance of maintaining the core structural features for optimal activity.

Influence of Substituents

The position and nature of substituents on the aromatic rings can substantially modulate the compound's biological properties:

These structure-activity insights provide valuable guidance for developing optimized derivatives with enhanced therapeutic potential.

Research Applications and Future Perspectives

The unique structural features and biological activities of (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one position it as a valuable scaffold for various research applications and future drug development efforts.

Current Research Applications

The compound finds application in multiple research domains:

  • As a lead compound for developing novel anticancer agents

  • In antimicrobial research targeting resistant bacterial strains

  • As a structural template for medicinal chemistry optimization studies

  • For investigating structure-activity relationships in heterocyclic compounds

Its well-defined structure and documented biological activities make it a valuable tool for probing biological systems and developing targeted therapeutic agents.

Future Research Directions

Several promising avenues for future research involving this compound include:

  • Development of optimized derivatives with enhanced selectivity for specific cancer types

  • Investigation of potential synergistic effects when combined with established therapeutic agents

  • Exploration of novel delivery systems to improve bioavailability and targeting

  • Further elucidation of molecular mechanisms underlying observed biological activities

The compound's versatile structural platform allows for systematic modifications that could yield derivatives with improved therapeutic profiles and reduced toxicity.

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